molecular formula C15H16N2O4S B5731350 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B5731350
M. Wt: 320.4 g/mol
InChI Key: QEYSHHQUCRXTNP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide is an organic compound that features a methoxyphenyl group and a sulfamoylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfamoyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. This can result in various biological effects, such as reduced inflammation or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the sulfamoyl group.

    4-aminobenzenesulfonamide: Contains the sulfamoyl group but lacks the methoxyphenyl group.

    N-(4-sulfamoylphenyl)acetamide: Similar structure but without the methoxy group.

Uniqueness

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both methoxy and sulfamoyl groups, which confer specific chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-13-6-2-11(3-7-13)10-15(18)17-12-4-8-14(9-5-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYSHHQUCRXTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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